(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol

Description

Core Molecular Architecture

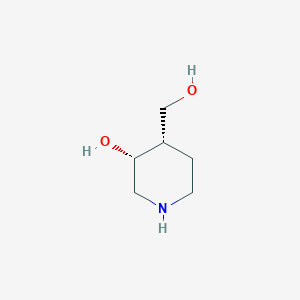

The fundamental molecular architecture of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol consists of a six-membered saturated heterocyclic ring containing one nitrogen atom and five carbon atoms. The molecular formula C6H13NO2 represents a molecular weight of 131.17 g/mol, with the compound existing as a free base or commonly as a hydrochloride salt form. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, indicating the specific stereochemical configuration at the 3 and 4 positions of the piperidine ring.

The core structural framework features two hydroxyl-containing substituents positioned on adjacent carbon atoms of the piperidine ring. The hydroxyl group occupies the 3-position while the hydroxymethyl group (-CH2OH) is located at the 4-position. The stereochemical descriptor (3R,4S) indicates that these substituents adopt a cis-configuration relative to each other on the piperidine ring system. The canonical Simplified Molecular Input Line Entry System notation C1CNCC@@HO accurately represents the three-dimensional arrangement of atoms within the molecule.

The piperidine ring system exhibits characteristic sp3 hybridization at all carbon centers, with the nitrogen atom displaying pyramidal geometry due to its lone pair of electrons. The presence of multiple hydroxyl groups introduces significant opportunities for hydrogen bonding interactions, both intramolecularly and intermolecularly. These structural features contribute to the compound's enhanced solubility in polar solvents and its potential for participation in hydrogen bond networks within crystalline lattices or biological environments.

Stereoelectronic Properties

The stereoelectronic properties of this compound are fundamentally influenced by the spatial arrangement of its functional groups and their electronic interactions with the piperidine nitrogen atom. Research on related piperidine derivatives demonstrates that hydroxyl substituents in different orientations exhibit distinct electronic effects on the basicity of the nitrogen center. Compounds with equatorial hydroxyl groups at the 3-position relative to the amine show decreased basicity compared to their axial counterparts, with differences of approximately 0.8 pH units in their conjugate acid pKa values.

The stereoelectronic effects arise from differential charge-dipole interactions between the hydroxyl substituents and the protonated nitrogen center. In the case of this compound, both the hydroxyl and hydroxymethyl groups adopt equatorial orientations in the preferred chair conformation, which influences the electron density distribution around the nitrogen atom. These interactions affect not only the compound's basicity but also its conformational stability and potential for molecular recognition processes.

Quantum mechanical calculations on related piperidine systems reveal that the orientation of substituents significantly affects the hybridization character of the nitrogen lone pair. When substituents favor equatorial positions, the nitrogen maintains more pronounced pyramidal character with greater s-orbital contribution to the lone pair hybrid. This contrasts with axial conformers where the nitrogen exhibits increased sp2 character due to enhanced conjugation opportunities with adjacent substituents. The specific electronic configuration of this compound therefore reflects the combined influence of both hydroxyl-containing substituents in their equatorial orientations.

Table 1: Stereoelectronic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H13NO2 | |

| Molecular Weight | 131.17 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 | |

| XLogP3-AA | -0.6 | |

| Rotatable Bond Count | 1 |

Crystallographic Analysis

Crystallographic investigations of structurally related piperidine derivatives provide crucial insights into the solid-state conformational preferences of this compound. X-ray crystallographic studies of analogous compounds, such as (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, demonstrate that these molecules adopt exclusively chair conformations in the crystalline state. The chair conformation minimizes steric interactions by positioning all substituents in equatorial orientations, thereby achieving the most thermodynamically favorable arrangement.

The crystallographic analysis reveals that the piperidine ring maintains a classic chair geometry with minimal deviation from ideal bond angles and distances. The hydroxymethyl group exhibits limited rotational flexibility around the C-C bond connecting it to the ring, with conformational preferences that minimize steric clashes with adjacent substituents. Hydrogen bonding networks within the crystal lattice stabilize specific rotameric conformations of the hydroxymethyl group, contributing to the overall structural rigidity observed in the solid state.

Vibrational circular dichroism spectroscopy combined with crystallographic data confirms that the compound maintains its chair conformation across different phases, with negligible population of boat or twist-boat conformers. The equatorial positioning of both functional groups is maintained consistently, reflecting the significant energetic penalty associated with axial orientations due to 1,3-diaxial interactions. Concentration-dependent studies indicate that while hydrogen bonding may facilitate molecular aggregation in solution, these intermolecular interactions do not significantly perturb the fundamental conformational preferences established in the crystalline state.

Comparative Stereochemistry

Comparative analysis of this compound with its stereoisomeric variants reveals significant differences in conformational stability and thermodynamic preferences. The relationship between stereochemistry and conformational energy has been extensively studied through density functional theory calculations on related piperidine systems. For disubstituted piperidines bearing hydroxyl and hydroxymethyl groups, the relative stability of diastereomers correlates directly with the ability to adopt chair conformations with equatorial substituent orientations.

The (3R,4S) configuration represents the thermodynamically favored arrangement that allows both substituents to occupy equatorial positions simultaneously. In contrast, alternative stereochemical configurations such as (3S,4S) or (3R,4R) would require at least one substituent to adopt an axial orientation, resulting in increased steric strain and reduced thermodynamic stability. Computational studies demonstrate that the energy difference between the most stable equatorial-equatorial arrangement and alternative conformations can exceed 2-3 kilocalories per mole.

Table 2: Comparative Stereochemical Analysis

| Stereoisomer | Preferred Conformation | Relative Energy (kcal/mol) | Substituent Orientations |

|---|---|---|---|

| (3R,4S) | Chair | 0.0 (reference) | Both equatorial |

| (3S,4R) | Chair | 0.0 (reference) | Both equatorial |

| (3R,4R) | Chair | +2.1 | One axial, one equatorial |

| (3S,4S) | Chair | +2.1 | One axial, one equatorial |

The stereochemical preferences observed for this compound are consistent with broader principles governing substituted piperidine conformational behavior. Systematic studies of polyhydroxylated piperidines demonstrate that axial hydroxyl groups consistently destabilize chair conformations relative to their equatorial counterparts. The magnitude of this destabilization depends on the specific substitution pattern and the number of axial interactions present. For the (3R,4S) isomer studied here, the absence of unfavorable axial interactions contributes to its identification as a thermodynamically preferred stereoisomer among the possible diastereomeric forms.

Experimental validation of these theoretical predictions comes from photoredox-catalyzed epimerization studies that demonstrate selective conversion of less stable stereoisomers to more thermodynamically favored forms. These investigations confirm that piperidine derivatives will spontaneously rearrange under appropriate conditions to achieve configurations that minimize steric strain while maximizing favorable electronic interactions. The this compound configuration represents such an optimized arrangement, explaining its prevalence as a synthetic target and its stability under various chemical conditions.

Propriétés

IUPAC Name |

(3R,4S)-4-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQKGJIYPZVMSJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound, characterized by a hydroxymethyl group at the fourth carbon of the piperidine ring, exhibits stereochemical specificity that influences its interactions with various biological targets. The molecular formula is , and it has potential applications in treating neurological disorders and other conditions.

The biological activity of this compound primarily stems from its interactions with neurotransmitter systems. The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in Alzheimer's disease management. Additionally, its specific stereoisomerism may enhance binding affinity towards neurotransmitter transporters, including dopamine and serotonin transporters, making it a candidate for treating depression and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Properties

Research indicates that this compound exhibits a variety of pharmacological properties:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in neurotransmission.

- Receptor Interaction : The compound interacts with receptors critical for mood regulation and cognitive functions.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase; potential for Alzheimer's treatment |

| Receptor Interaction | Modulates activity of dopamine and serotonin receptors |

| Neuroprotective Effects | Exhibits properties that may protect neurons from degeneration |

| Therapeutic Applications | Potential use in treating ADHD and depression |

Case Studies and Research Findings

- Neurotransmitter Transporter Binding : A study demonstrated that this compound binds effectively to serotonin transporters, indicating its potential use in mood disorders .

- Acetylcholinesterase Inhibition : Research highlighted the compound's ability to inhibit acetylcholinesterase significantly more than non-chiral analogs, suggesting enhanced therapeutic efficacy in Alzheimer's disease models .

- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of this compound with various targets. Results indicate favorable interactions with key neurotransmitter receptors .

Synthesis Routes

Several synthetic methods have been developed to produce this compound, emphasizing the importance of stereochemistry in achieving desired biological effects:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials to ensure stereochemical purity.

- Asymmetric Synthesis : Employing chiral catalysts to selectively produce the desired enantiomer.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol with structurally related piperidine and pyrrolidine derivatives:

Key Differences and Implications

Stereochemistry: The (3R,4S) configuration in the target compound contrasts with the (3S,4R) configuration in analogs like (3S,4R)-4-(4-Fluorophenyl)piperidin-3-ylmethanol . This inversion can drastically alter binding affinity to chiral biological targets.

Aminomethyl vs. Hydroxymethyl (): Replacing -CH2OH with -CH2NH2 introduces a basic amine, which may enhance interactions with acidic residues in enzymes or receptors .

Ring Size :

- Pyrrolidine derivatives (e.g., ) have a five-membered ring, introducing torsional strain and altering conformational flexibility compared to piperidine-based compounds .

Méthodes De Préparation

Detailed Preparation via Ring Expansion of Prolinol

A notable method involves the stereoselective ring expansion of N-alkylated prolinol derivatives:

Starting Material : Optically active prolinol derivatives bearing primary, secondary, or tertiary alcohol groups.

Reagents and Conditions : Treatment with trifluoroacetic anhydride (TFAA), triethylamine, followed by NaOH.

Outcome : Conversion to 3-hydroxypiperidines with retention of stereochemistry and high enantiomeric purity (up to 93% yield reported for trisubstituted piperidin-3-ols).

Example : The transformation of a trisubstituted prolinol to the corresponding piperidin-3-ol intermediate in 93% yield, which is then utilized for further synthetic elaboration.

Comparative Table of Preparation Methods

Research Findings and Notes

The tert-butoxycarbonyl (Boc) group plays a critical role in directing lithiation and enabling selective functionalization of the piperidine ring, which is essential for controlling stereochemistry in the target molecule.

The ring expansion method from prolinol derivatives is notable for its stereoselectivity and high yield, making it a preferred route for synthesizing 3-hydroxypiperidines with defined stereochemistry, including (3R,4S) configurations.

Enzymatic resolution techniques, such as lipase-catalyzed transacetylation, provide an effective means to obtain enantiomerically pure intermediates, which is crucial for biological activity and further synthetic transformations.

While direct synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is less frequently reported, the methodologies described for closely related compounds and analogues provide a robust framework for its preparation.

Q & A

Q. What are the common synthetic strategies for achieving stereochemical control in (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives?

- Methodological Answer : Stereochemical control is often achieved via asymmetric catalysis or chiral pool approaches. For example, Rh(I)-catalyzed asymmetric hydrogenation has been used to construct 4,3-amino alcohol moieties with high enantiomeric excess . Alternatively, biocatalytic resolution (e.g., enzymatic separation) or classical resolution of racemic intermediates can impart enantioenrichment. Reaction conditions (solvent, temperature) and protecting groups (e.g., tert-butoxycarbonyl) are critical for preserving stereochemical integrity during synthesis .

Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for verifying stereochemistry and functional groups. For example, characteristic peaks for the hydroxymethyl group (~3.5–4.0 ppm in 1H NMR) and piperidine ring protons (split signals due to stereochemical constraints) confirm structural assignments .

- HPLC : Reverse-phase HPLC with chiral columns can assess enantiopurity (>98% purity is typical for research-grade compounds). Gradient elution using acetonitrile/water with 0.1% TFA is a standard protocol .

Q. What safety precautions are recommended when handling piperidine derivatives like this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Piperidine derivatives may cause respiratory or dermal irritation .

- Work in a fume hood to mitigate inhalation risks.

- Store in a cool, dry environment (< -20°C for long-term stability) and avoid exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects) for this compound derivatives?

- Methodological Answer :

- Perform 2D NMR (e.g., NOESY, HSQC) to clarify spatial relationships between protons and carbons. For example, cross-peaks between hydroxymethyl and adjacent piperidine protons can confirm relative configuration .

- Compare experimental data with computational models (DFT calculations) to validate stereochemical assignments .

- Re-examine synthetic steps (e.g., protecting group stability) to rule out epimerization or degradation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Screen catalysts (e.g., Rh(I) vs. Ru-based) for asymmetric steps to maximize enantioselectivity .

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during coupling reactions. Deprotection with mild acids (TFA) minimizes side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity, while methanol/K2CO3 mixtures facilitate deprotection with >90% yield .

Q. How do researchers evaluate the pharmacological potential of this compound in enzyme inhibition studies?

- Methodological Answer :

- Target Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like phosphatases or kinases. PF-06465469, a related piperidine derivative, showed phosphatase inhibition via structural analogs .

- In Vitro Assays : Measure IC50 values via fluorescence-based assays (e.g., ATPase activity). Crystalline forms of similar compounds (e.g., (3R,4R)-4-amino-piperidin-3-ol derivatives) have demonstrated enhanced solubility and bioactivity .

- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to identify metabolic hotspots (e.g., hydroxymethyl oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.